molecular formula C15H20ClNO3 B554409 Z-Leu-chloromethylketone CAS No. 52467-54-6

Z-Leu-chloromethylketone

Cat. No.: B554409
CAS No.: 52467-54-6
M. Wt: 297.78 g/mol
InChI Key: FZWQHSCPNKTIRU-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Types of Reactions: Z-Leu-chloromethylketone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with a thiol group can form a thioether derivative .

Mechanism of Action

Z-Leu-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, leading to irreversible inhibition .

Properties

IUPAC Name

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWQHSCPNKTIRU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427233
Record name Z-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52467-54-6
Record name Z-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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